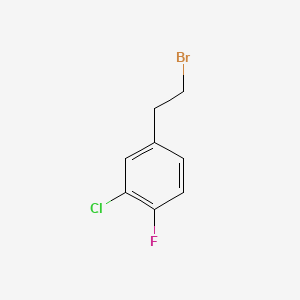

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene

Description

Properties

IUPAC Name |

4-(2-bromoethyl)-2-chloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTAPCZZZBYYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCBr)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695323 | |

| Record name | 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260809-91-3 | |

| Record name | 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 2-chloro-1-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ions or sulfonyl chlorides.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Electrophilic Aromatic Substitution: Reactions are typically carried out in the presence of strong acids like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(2-azidoethyl)-2-chloro-1-fluorobenzene, while electrophilic aromatic substitution with nitronium ions produces 4-(2-bromoethyl)-2-chloro-1-nitrobenzene .

Scientific Research Applications

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to analogs with variations in halogenation or side-chain structure. Key examples include:

1-(2-Bromoethyl)-2-chlorobenzene

- Molecular Formula : C₈H₈BrCl

- Molecular Weight : 219.50 g/mol

- Substituents : Chlorine (ortho), bromoethyl (para).

- Purity >97% (HPLC) and storage at 0–6°C .

4-(2-Bromoethyl)-1,2-difluorobenzene

- Molecular Formula : C₈H₇BrF₂

- Molecular Weight : 221.04 g/mol

- Substituents : Two fluorine atoms (ortho and meta), bromoethyl (para).

4-(1-Bromo-2,2,2-trifluoroethyl)-2-chloro-1-fluorobenzene

- Molecular Formula : C₉H₅BrClF₄ (inferred from synthesis context)

- Substituents : Trifluoromethyl-bromoethyl (para), chlorine (ortho), fluorine (meta).

- Key Differences : The trifluoroethyl group introduces steric hindrance and strong electron-withdrawing effects, which may limit its utility in nucleophilic substitutions. Reported in a patent with NMR data (δ 7.76–5.07 ppm) and IR peaks at 1631 cm⁻¹ .

4-(2-Bromoethyl)-2-chloro-1-methoxybenzene

- Substituents : Methoxy (meta), bromoethyl (para), chlorine (ortho).

- Key Differences : Methoxy’s electron-donating nature contrasts with fluorine’s electron-withdrawing effect, altering electronic properties for reactions like Suzuki couplings. Used in a patent to synthesize bicyclic amines with m/z 496 [M]⁺ .

Comparative Data Table

Biological Activity

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in medicinal chemistry.

- Chemical Formula : C8H8BrClF

- Molecular Weight : 227.5 g/mol

- Boiling Point : Approximately 194 °C

- Density : 1.727 g/mL at 25 °C

The biological activity of this compound primarily revolves around its ability to interact with biological macromolecules.

-

Target Interactions :

- The compound may act as an electrophile, engaging in nucleophilic substitution reactions with cellular nucleophiles such as proteins and nucleic acids.

- Its halogen substituents can facilitate binding to specific receptors or enzymes, potentially altering their activity.

-

Biochemical Pathways :

- Studies suggest that halogenated compounds can influence signaling pathways related to cell proliferation and apoptosis.

- The interaction with cellular components can lead to changes in gene expression, impacting various cellular functions.

Biological Activity Data

| Activity Type | Observations/Findings | References |

|---|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains. | |

| Anticancer | Potential inhibitory effects on cancer cell proliferation. | |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

Case Studies

-

Antimicrobial Activity :

- A study demonstrated that this compound showed significant antimicrobial properties against Gram-positive bacteria, suggesting its potential application in developing new antibacterial agents.

-

Anticancer Research :

- Research indicated that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests its potential utility in cancer therapeutics.

-

Enzyme Interaction Studies :

- Investigations into the compound's interaction with cytochrome P450 enzymes revealed that it could modulate enzyme activity, thereby influencing drug metabolism and efficacy.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The compound is expected to be lipophilic due to its aromatic structure, which may facilitate absorption through biological membranes.

- Metabolism : Initial studies suggest that metabolic pathways may involve oxidation and conjugation reactions.

- Excretion : The elimination route is likely renal, although specific studies are needed to confirm this.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-bromoethyl)-2-chloro-1-fluorobenzene, and how can reaction yields be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, 4-(bromomethyl)-2-chloro-1-fluorobenzene can react with ethylene dibromide under controlled conditions to introduce the bromoethyl group. Optimization strategies include:

- Temperature control : Maintaining 0–6°C during alkylation reduces side reactions (e.g., elimination) .

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) yields >97% purity, as validated by GC/HPLC .

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : (500 MHz, CDCl) shows characteristic peaks at δ 7.32 (dd, Hz, aromatic H) and δ 4.34 (s, CHBr) .

- Mass spectrometry : ESI-MS m/z 124.1 (MHN) confirms molecular ion fragmentation patterns .

- Elemental analysis : Combustion analysis validates stoichiometry (e.g., CHBrClF) .

Q. How should this compound be stored to ensure stability?

Answer:

- Temperature : Store at 0–6°C in amber glass bottles to prevent photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromoethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromoethyl group introduction in aromatic systems?

Answer: The bromoethyl group preferentially attaches to the para position due to:

- Electronic effects : Electron-withdrawing Cl and F substituents direct electrophilic substitution via meta/para activation .

- Steric hindrance : Ortho positions are less accessible in bulky intermediates (e.g., boronic acids) .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (para-substituted) over thermodynamic (ortho) isomers .

Q. How can cross-coupling reactions involving this compound be optimized for pharmaceutical intermediates?

Answer:

- Buchwald–Hartwig amination : Use Pd/Xantphos catalysts to couple with aryl amines, achieving >80% yield .

- Suzuki–Miyaura coupling : Optimize with KPO base and DMF solvent at 80°C for 12 hours .

- Challenges : Competing C-Br vs. C-Cl bond reactivity requires ligand tuning (e.g., SPhos for selective C-Br activation) .

Q. What are the potential applications of this compound in drug discovery, and how do structural modifications impact bioactivity?

Answer:

- Kinase inhibitors : The bromoethyl group serves as a linker in polo-like kinase 1 (PLK1) inhibitors, enhancing binding to the polo-box domain .

- Antimicrobial agents : Fluorine substitution improves membrane permeability, while chloro groups enhance target affinity .

- SAR studies : Replacing Br with azido groups (via NaN substitution) introduces click chemistry functionality for bioconjugation .

Data Contradictions and Resolution

Q. Discrepancies in reported purity levels: How should researchers validate analytical data?

Answer:

Q. Why do synthetic yields vary across literature reports?

Answer:

- Key factors : Differences in starting material quality (e.g., 4-bromo-2-chlorophenylacetic acid vs. boronic acids) .

- Mitigation : Standardize reaction protocols (e.g., inert atmosphere, degassed solvents) and report detailed experimental conditions .

Methodological Recommendations

Q. How to design experiments assessing the environmental impact of halogenated intermediates?

Answer:

Q. Best practices for computational modeling of reaction pathways involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.